Myricetin 3-O-glucoside
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Overview
Description
Myricetin 3-O-glucoside, also known as Myricetin 3-β-D-glucopyranoside, is a flavonol glycoside derived from myricetin. It is commonly found in various plants, including Tibouchina paratropica. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antileishmanial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-O-glucoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, the enzyme UGT78D1 can catalyze the transfer of glucose to myricetin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms that express the necessary glycosyltransferases. This method allows for the large-scale production of the compound with high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: Myricetin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents that can replace the hydroxyl groups on the flavonol structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mechanism of Action
Myricetin 3-O-glucoside shares structural similarities with other flavonol glycosides, such as quercetin 3-O-glucoside and kaempferol 3-O-glucoside. it is unique in its specific biological activities and higher antioxidant capacity .
Comparison with Similar Compounds
Quercetin 3-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Kaempferol 3-O-glucoside: Exhibits antioxidant and cardioprotective effects.
Myricitrin: Another glycoside of myricetin with potent anti-inflammatory and neuroprotective activities.
Properties
Molecular Formula |
C21H20O13 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21?/m1/s1 |
InChI Key |
FOHXFLPXBUAOJM-OWORMUAASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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